molecular formula C23H35N3O2 B6031580 1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6031580
M. Wt: 385.5 g/mol
InChI Key: YNNHBCRZWQONJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBN-1, is a synthetic compound with potential applications in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential in the field of neuroscience and drug discovery.

Mechanism of Action

The mechanism of action of 1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular functions and signaling pathways. This compound has been shown to have neuroprotective effects, which may be attributed to its ability to regulate calcium signaling and inhibit oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various cognitive and behavioral functions. This compound has also been shown to have anti-inflammatory effects and may have potential in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, its potential neuroprotective effects, and its ability to regulate various cellular functions. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. These include further investigation into its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Finally, the potential use of this compound in the treatment of inflammatory disorders could also be explored.

Synthesis Methods

1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as isobutyryl chloride, 2-phenylethylamine, and piperidine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

1'-isobutyryl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein involved in various cellular functions such as calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

1-[1-(2-methylpropanoyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-18(2)23(28)25-15-11-21(12-16-25)26-14-6-9-20(17-26)22(27)24-13-10-19-7-4-3-5-8-19/h3-5,7-8,18,20-21H,6,9-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNHBCRZWQONJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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